molecular formula C33H38N4O7 B584383 12-Hydroxy Irinotecan CAS No. 185336-12-3

12-Hydroxy Irinotecan

Cat. No.: B584383
CAS No.: 185336-12-3
M. Wt: 602.688
InChI Key: XQUUJPQAMJFQHV-OQGPVULJSA-N
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Description

12-Hydroxy Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan itself is a topoisomerase I inhibitor, which interferes with DNA replication in cancer cells, leading to cell death . The addition of a hydroxyl group at the 12th position in this compound potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Irinotecan typically involves the hydroxylation of irinotecan. This can be achieved through various chemical reactions, including catalytic hydroxylation using specific catalysts under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as supercritical fluid extraction and PEGylation to enhance the yield and purity of the compound. These methods are optimized using design of experiments (DOE) approaches like the Box–Behnken design to achieve high encapsulation efficiency and stability .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxy Irinotecan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to irinotecan.

    Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield ketone derivatives, while substitution reactions can produce a range of functionalized compounds .

Scientific Research Applications

12-Hydroxy Irinotecan has several applications in scientific research:

Mechanism of Action

12-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. The hydroxyl group at the 12th position enhances its binding affinity to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the religation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: 12-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce toxicity compared to irinotecan. Unlike SN-38, which is a metabolite, this compound is a direct derivative, allowing for more controlled studies on its effects. Compared to oxaliplatin, this compound offers a different mechanism of action, providing a complementary approach in combination therapies .

Properties

IUPAC Name

[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUJPQAMJFQHV-OQGPVULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729785
Record name (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185336-12-3
Record name (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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